N-(4-fluorobenzyl)-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide
Description
N-[(4-Fluorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a pyridine ring, and a fluorophenyl group
Properties
Molecular Formula |
C22H17FN2O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H17FN2O2/c1-15-18-6-2-3-7-19(18)27-21(15)22(26)25(20-8-4-5-13-24-20)14-16-9-11-17(23)12-10-16/h2-13H,14H2,1H3 |
InChI Key |
ACNMCJUTSCXONM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=C(C=C3)F)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like N-[(4-Fluorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in research and development.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-Fluorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to inhibit certain enzymes or pathways involved in disease progression. This inhibition can lead to the suppression of cancer cell growth, reduction of inflammation, or antiviral effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-N-(4-fluoro-2-methylphenyl)acetamide
- 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide
- 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-N-(5,6-dichloropyridin-3-yl)acetamide
Uniqueness
N-[(4-Fluorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is unique due to its specific structural features, including the combination of a benzofuran ring, a pyridine ring, and a fluorophenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
